molecular formula C7H5NO2S B1423445 Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate CAS No. 1315366-12-1

Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate

Cat. No.: B1423445
CAS No.: 1315366-12-1
M. Wt: 167.19 g/mol
InChI Key: RCOHSPCAPVXMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” is a chemical compound that belongs to the group of azole heterocycles . It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . The CAS number for this compound is 1315366-12-1 .


Synthesis Analysis

Thiazoles, including “this compound”, have been synthesized through various methods. One such method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The linear formula for “this compound” is C8H6N2O2S . This compound is characterized by significant pi-electron delocalization and has some degree of aromaticity .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 194.213 . Other physical and chemical properties specific to this compound are not mentioned in the search results.

Future Directions

Thiazoles, including “Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate”, have gained considerable attention in recent years due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have a wide range of pharmaceutical and biological activities . Thus, future research may focus on exploring these applications further and developing new thiazole-based compounds with potent biological activities .

Properties

IUPAC Name

methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-8-4-5-11-6/h4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOHSPCAPVXMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 4
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 6
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.